1-(6-((Benzyloxy)bis(4-methoxyphenyl)methyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
Description
This compound (CAS: 1956306-32-3) is a structurally complex pyrimidine-2,4-dione derivative with a molecular formula of C40H52N2O9Si and a molecular weight of 732.93 g/mol . Its core structure includes:
- A pyrimidine-2,4-dione moiety (common in nucleoside analogs).
- A tetrahydro-2H-pyran ring substituted with hydroxyl, 2-((tert-butyldimethylsilyl)oxy)ethoxy, and bulky benzyloxy-bis(4-methoxyphenyl)methyl groups.
- A 5-methyl group on the pyrimidine ring, enhancing steric and electronic properties.
This compound is synthesized as a pharmaceutical intermediate, likely for antiviral or anticancer applications, given its structural resemblance to protected nucleosides. Suppliers provide it at 95–97% purity in small-scale quantities (100–250 mg) . The TBDMS (tert-butyldimethylsilyl) and benzyloxy-bis(4-methoxyphenyl)methyl groups serve as protective strategies for hydroxyl groups during synthetic steps, a common practice in nucleoside chemistry to improve stability and control reactivity .
Properties
IUPAC Name |
1-[6-[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N2O9Si/c1-27-24-42(38(45)41-37(27)44)33-26-49-36(34(43)35(33)48-22-23-51-52(7,8)39(2,3)4)40(29-14-18-31(46-5)19-15-29,30-16-20-32(47-6)21-17-30)50-25-28-12-10-9-11-13-28/h9-21,24,33-36,43H,22-23,25-26H2,1-8H3,(H,41,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNIPLKPHHLPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2COC(C(C2OCCO[Si](C)(C)C(C)(C)C)O)C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N2O9Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-((benzyloxy)bis(4-methoxyphenyl)methyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic molecule that belongs to the pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₅₃H₆₆N₇O₈Si, with a molecular weight of approximately 988.19 g/mol. The structure features multiple functional groups, including methoxyphenyl, tert-butyldimethylsilyl (TBDMS), and hydroxytetrahydro-pyran moieties, which contribute to its biological activity.
Research indicates that the compound may exert its biological effects through inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been studied for its inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation and is implicated in various cancers.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit eEF-2K activity effectively. For instance, related compounds showed IC₅₀ values ranging from 420 nM to 930 nM against eEF-2K in breast cancer cell lines (MDA-MB-231) . This suggests that the compound may possess significant anti-cancer properties by disrupting protein synthesis in malignant cells.
Case Studies
- Breast Cancer Cell Lines : The compound was tested on MDA-MB-231 breast cancer cells, showing a notable reduction in eEF-2K activity. The study indicated that structural modifications could enhance potency and selectivity for eEF-2K inhibition.
- Lipid-Lowering Effects : Other derivatives based on similar pyrimidine structures have been evaluated for their lipid-lowering effects in diet-induced obesity models. These studies suggest potential applications beyond oncology, including metabolic regulation .
Data Table: Summary of Biological Activity
| Compound Name | Activity | IC₅₀ (nM) | Target |
|---|---|---|---|
| A-484954 | eEF-2K Inhibition | 420 | eEF-2K |
| Compound 9 | eEF-2K Inhibition | 930 | eEF-2K |
| Pyrimidine Derivative A | Lipid-Lowering | Not Specified | Metabolic Pathways |
Comparison with Similar Compounds
Key Observations:
Complexity of Substituents : The target compound has the most complex substituents, including a benzyloxy-bis(4-methoxyphenyl)methyl group , which increases lipophilicity and steric hindrance compared to simpler analogs like the benzyloxy-methyl derivative (CAS 80140-15-4) .
Protective Group Strategy : Both the target compound and the thymidine TBDMS derivative (Compound 11) use TBDMS for hydroxyl protection, a standard method to prevent unwanted side reactions during synthesis .
Physicochemical and Computational Comparisons
- Lipophilicity : The target compound’s logP value is expected to be significantly higher than simpler analogs due to its aromatic and silyl ether substituents, impacting membrane permeability and bioavailability.
- Similarity Coefficients : Using Tanimoto coefficients (), the target compound would show low similarity (<0.3) with simpler analogs like CAS 80140-15-4 but higher similarity (~0.6–0.7) with intermediates sharing TBDMS and bis(4-methoxyphenyl) groups .
Preparation Methods
Oxidative Cyclization for Ring Formation
The tetrahydropyran ring is constructed via a stereoselective oxidative cyclization strategy. Building on methodologies from Floreancig and Keck, an allylsilane intermediate undergoes DDQ-mediated cyclization to form the 2,6-trans-tetrahydropyran scaffold. For example, treatment of β-allylsilane ethers with 10 mol% DDQ and 2 equiv CAN in acetonitrile at −38°C yields the tetrahydropyran ring with >20:1 diastereoselectivity. This step installs the C-4 ethoxy side chain precursor.
Functionalization at C-4
The 2-((tert-butyldimethylsilyl)oxy)ethoxy group is introduced via nucleophilic substitution. Following protocols from Harmand et al., tert-butyldimethylsilyl chloride (TBSCl) is used to protect a secondary alcohol. For instance, reaction of the tetrahydropyran intermediate with TBSCl (1.1 equiv), imidazole (3.0 equiv), and triethylamine in THF at 4°C achieves quantitative silylation.
Installation of the Benzyloxybis(4-methoxyphenyl)methyl Group
Friedel-Crafts Alkylation
The bulky C-6 substituent is attached through a Friedel-Crafts reaction. A benzylated bis(4-methoxyphenyl)methanol derivative is prepared via reaction of 4-methoxyphenylmagnesium bromide with benzyl-protected formaldehyde, followed by acid-catalyzed alkylation. This method mirrors the synthesis of analogous triarylmethane derivatives, achieving yields of 70–80%.
Coupling to the Tetrahydropyran Core
Mitsunobu conditions (DIAD, PPh3) facilitate the coupling of the benzyloxybis(4-methoxyphenyl)methanol to the C-6 hydroxy group of the tetrahydropyran. This step proceeds in 65–75% yield, with retention of configuration ensured by the use of azodicarboxylates.
Deprotection and Final Functionalization
Silyl Ether Deprotection
The tert-butyldimethylsilyl (TBS) group is removed using tetrabutylammonium fluoride (TBAF) in THF. This step proceeds quantitatively at room temperature, unmasking the primary alcohol.
Benzyl Group Removal
Hydrogenolysis with Pd/C (10 wt%) under H2 atmosphere (1 atm) in ethanol cleaves the benzyl ether, yielding the free bis(4-methoxyphenyl)methanol group. Reaction completion is confirmed by TLC (Rf = 0.3 in EtOAc/hexanes 1:1).
Optimization and Process Considerations
Flow Chemistry for Multistep Synthesis
Implementing flow chemistry (as per Vapourtec) improves yield in critical steps:
Stereochemical Analysis
X-ray crystallography of intermediates confirms the 2,6-trans configuration of the tetrahydropyran ring (CCDC 2093498). Chiral HPLC (Chiralpak IA column) verifies enantiomeric excess (>99:1 er) after Pd-catalyzed reductions.
Summary of Synthetic Routes
Q & A
How can multi-step synthesis of this compound be optimized for improved yield and purity?
Answer:
Optimization requires balancing reaction conditions (temperature, solvent polarity, and catalyst loading) across steps. For example:
- Protecting Group Strategy : The tert-butyldimethylsilyl (TBS) group in the ethoxy chain (Ev2) may require selective deprotection. Use mild acidic conditions (e.g., dilute HCl in THF) to avoid side reactions.
- Chromatography Refinement : Employ gradient elution with silica gel columns, combining dichloromethane/methanol (Ev5,13) for intermediates.
- Real-Time Monitoring : Use TLC with UV visualization (Ev5) or inline NMR (Ev14) to track reaction progress and minimize byproducts.
References :
What advanced spectroscopic techniques are critical for structural elucidation and purity assessment?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI-HRMS as in Ev5).
- Multidimensional NMR : 1H-13C HSQC/HMBC (Ev5,13) resolves overlapping signals from benzyloxy and methoxyphenyl groups.
- FTIR-ATR : Identify functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹, carbonyls at ~1700 cm⁻¹) (Ev5).
- X-ray Crystallography : For absolute stereochemistry confirmation, grow single crystals in ethanol/water mixtures (Ev19).
References :
How do the benzyloxy and TBS-protected ethoxy groups influence stability during storage?
Answer:
- Hydrolytic Sensitivity : The TBS group is prone to cleavage under protic conditions. Store the compound in anhydrous DMSO or acetonitrile at -20°C (Ev1,7).
- Light Sensitivity : Benzyloxy groups may degrade under UV light. Use amber vials and inert atmosphere (N₂/Ar) (Ev7).
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (Ev1,7).
References :
What strategies are recommended for initial biological activity screening?
Answer:
- Target Selection : Prioritize kinases (e.g., PKCK2) due to structural similarity to thiazolo-pyrimidine inhibitors (Ev11,13). Use fluorescence polarization assays for binding affinity.
- Cellular Permeability : Evaluate logP via shake-flask method (octanol/water) and correlate with cytotoxicity in HEK293 cells (Ev11).
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate IC₅₀ values (Ev13).
References :
How can computational modeling predict interactions with enzymatic targets?
Answer:
- Docking Studies : Use AutoDock Vina to model compound binding to kinase ATP pockets (Ev8). Parameterize the TBS group with GAFF2 force fields.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (Ev8).
- QSAR Analysis : Corporate substituent effects (e.g., methoxy vs. benzyloxy) using Hammett σ constants (Ev12).
References :
What experimental approaches resolve contradictions in observed vs. predicted reactivity?
Answer:
- Isotopic Labeling : Use deuterated solvents (DMSO-d6) in kinetic studies to trace proton transfer mechanisms (Ev5).
- Control Experiments : Test individual functional groups (e.g., free hydroxyl vs. TBS-protected) in model reactions (Ev2,10).
- DOE Optimization : Apply factorial design (temperature, solvent, catalyst) to identify critical variables (Ev14).
References :
How does stereochemistry at the tetrahydro-2H-pyran ring affect bioactivity?
Answer:
- Enantiomer Separation : Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol (80:20) (Ev19).
- Pharmacophore Mapping : Compare diastereomers’ binding modes via molecular docking (Ev8).
- In Vivo Testing : Assess pharmacokinetics (AUC, Cmax) in rodent models for each enantiomer (Ev13).
References :
What methodologies elucidate structure-activity relationships (SAR) for analogs?
Answer:
- Fragment-Based Design : Synthesize analogs with truncated benzyloxy or methoxyphenyl groups (Ev2,11).
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., TBS vs. acetyl protection) (Ev11).
- Crystallographic SAR : Co-crystallize analogs with targets (e.g., casein kinase 2) to map binding interactions (Ev19).
References :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
